Home > Products > Screening Compounds P76203 > 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate
1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate -

1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate

Catalog Number: EVT-15422217
CAS Number:
Molecular Formula: C23H38O4
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eicosa-5,8,11,14-tetraenoic acid 1,3-dihydroxypropan-2-yl ester is a natural product found in Homo sapiens with data available.
Overview

1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate is a complex chemical compound with the molecular formula C23H38O4\text{C}_{23}\text{H}_{38}\text{O}_{4}. This compound is an ester derived from eicosatetraenoic acid and glycerol. It is recognized for its biological significance as an endogenous metabolite and exhibits notable chemical properties that are of interest in various scientific fields .

Source and Classification

The compound is classified as a fatty acid ester. It is synthesized through the esterification of eicosatetraenoic acid, a polyunsaturated fatty acid, with glycerol. The resulting structure features multiple double bonds, which are characteristic of unsaturated fatty acids. Its classification places it within the broader category of lipid compounds, which play crucial roles in biological membranes and metabolic processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate typically involves the following steps:

  1. Esterification Process: The primary method for synthesizing this compound is through the esterification of eicosatetraenoic acid with glycerol. This reaction can be catalyzed by either acidic or basic conditions. Common catalysts include sulfuric acid or sodium hydroxide.
  2. Reaction Conditions: The reaction is generally conducted under reflux conditions to ensure complete conversion of reactants into the ester product. Careful control of temperature and reaction time is essential to maximize yield .
  3. Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance the efficiency of the synthesis process. These reactors allow for precise control over reaction parameters such as temperature and pressure, leading to improved yields and purity of the final product. Additionally, the use of immobilized enzymes as catalysts is being explored to further optimize the esterification process.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate features a glycerol backbone with four double bonds in the fatty acid chain:

  • Molecular Formula: C23H38O4\text{C}_{23}\text{H}_{38}\text{O}_{4}
  • Molecular Weight: Approximately 378.553378.553 g/mol
  • Structural Characteristics: The compound contains multiple cis double bonds located at positions 5, 8, 11, and 14 on the icosa fatty acid chain .
Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate can participate in several types of chemical reactions:

  • Oxidation: This can result in the formation of hydroperoxides and other oxidized derivatives.
  • Reduction: Reduction reactions can convert double bonds into single bonds, yielding saturated derivatives.
  • Substitution: Nucleophilic substitution reactions may occur at the ester linkage, leading to various ester derivatives depending on the nucleophile used .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reduction Agents: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical for saturation reactions.
  • Substitution Nucleophiles: Alcohols and amines are often employed under mild acidic or basic conditions .
Mechanism of Action

The mechanism of action for 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate involves its interaction with cellular membranes and receptors:

  • Agonistic Activity: The compound acts as an agonist for cannabinoid receptors, influencing various physiological responses.
  • Enzyme Modulation: It modulates the activity of enzymes involved in lipid metabolism and signaling pathways. This modulation contributes to its biological effects and potential therapeutic applications .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate include:

  • Appearance: Generally presented as a viscous liquid or oil.
  • Solubility: Soluble in organic solvents but less soluble in water due to its lipophilic nature.

Chemical Properties

Key chemical properties include:

  • Stability: The compound may be sensitive to oxidation under certain conditions.
  • Reactivity: Reacts readily under conditions that favor oxidation or reduction.

This compound's unique structure imparts distinct reactivity patterns compared to similar compounds .

Applications

1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate has several applications across various scientific fields:

  • Chemistry Research: Serves as a model compound for studying esterification and hydrolysis reactions.
  • Biological Studies: Investigated for its role as an endogenous metabolite and its interactions with biological membranes.
  • Medical Research: Ongoing studies are exploring its potential anti-inflammatory and antioxidant properties.
  • Industrial Uses: Utilized in formulating cosmetics and pharmaceuticals due to its emollient properties .

This multifaceted compound continues to be a subject of interest due to its diverse applications and significant biological implications.

Endocannabinoid System Integration

Role as an Endogenous Cannabinoid Receptor Ligand

1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate, universally designated as 2-arachidonoylglycerol (2-AG), functions as a primary endogenous ligand within the endocannabinoid system. Isolated initially from canine gut and rat brain tissues, 2-AG demonstrates high-affinity binding to both CB1 and CB2 receptors, with Ki values in the low nanomolar range (3–5 nM for CB1; 3–75 nM for CB2) [1] [10]. As the most abundant monoacylglycerol in mammalian brain tissue (~5–10 nmol/g), it serves as a key retrograde signaling molecule in synaptic plasticity [1]. Its biosynthesis occurs on-demand via phospholipase C (PLC)-mediated hydrolysis of membrane phospholipids, followed by diacylglycerol lipase (DAGL) conversion to 2-AG—a calcium-dependent process distinct from other endocannabinoids [1] [7].

Table 1: Biosynthetic and Degradative Pathway of 2-AG

ProcessKey EnzymesProducts
BiosynthesisPhospholipase C (PLC)Diacylglycerol (DAG)
Diacylglycerol Lipase (DAGL)2-AG
DegradationMonoacylglycerol Lipase (MAGL)Glycerol + Arachidonic Acid
FAAH/ABHD HydrolasesHydrolyzed metabolites

Comparative Analysis with Anandamide in Neuromodulatory Pathways

2-AG and anandamide (AEA) represent the two best-characterized endocannabinoids, yet exhibit divergent neuromodulatory mechanisms. Structurally, 2-AG is an arachidonate esterified glycerol, while AEA is an arachidonate-conjugated ethanolamide. Functionally, 2-AG acts as a full agonist at CB1 receptors, whereas AEA functions as a partial agonist [7] [8]. This efficacy difference translates to distinct physiological roles:

  • Synaptic Plasticity: 2-AG potently inhibits long-term potentiation (LTP) in hippocampal neurons and suppresses excitatory neurotransmission, critical for learning/memory modulation [7].
  • Metabolic Stability: 2-AG undergoes rapid hydrolysis (>85%) via MAGL in the brain, contrasting with AEA’s FAAH-dominated degradation [1].
  • Biosynthetic Flexibility: Unlike AEA, 2-AG synthesis bypasses N-acylphosphatidylethanolamine (NAPE) intermediates, enabling faster on-demand production during neuronal excitation [1] [7].

Table 2: Pharmacological Comparison of 2-AG and Anandamide

Property2-AGAnandamide (AEA)
Receptor EfficacyFull agonist (CB1/CB2)Partial agonist (CB1/CB2)
Brain Concentration5–10 nmol/g0.1–1 nmol/g
Primary SynthesisPLC/DAGL pathwayNAPE-PLD pathway
Primary DegradationMAGLFAAH
Calcium DependencyYesNo

Interaction Dynamics with CB1 and CB2 Receptor Subtypes

The binding behavior of 2-AG to cannabinoid receptors exhibits subtype-specific nuances:

  • CB1 Receptors: As the predominant central receptor, CB1 activation by 2-AG triggers Gi/o-protein coupling, inhibiting adenylyl cyclase and reducing cAMP. This suppresses voltage-gated calcium channels while activating inwardly rectifying potassium channels—culminating in neurotransmitter release inhibition (e.g., GABA, glutamate) [5] [8]. 2-AG’s efficacy at CB1 exceeds that of Δ9-THC, making it pivotal for regulating neuronal excitability [8].
  • CB2 Receptors: In peripheral immune tissues, 2-AG binds CB2 with moderate affinity (Ki ≈ 3–75 nM), inducing anti-inflammatory responses and immune cell migration modulation [5] [8]. Unlike synthetic cannabinoids (e.g., CP55940), minor structural modifications to 2-AG (e.g., acyl chain shortening or hydroxylation) drastically reduce CB2 agonism, highlighting stringent receptor-ligand specificity [7].

Degradation involves enzymatic hydrolysis primarily by MAGL (>85% in the brain), with minor roles for FAAH and ABHD6/12 hydrolases. This tight metabolic control confines 2-AG signaling spatially and temporally [1].

Table 3: Cannabinoid Receptor Affinity Profiles

CompoundCB1 Ki (nM)CB2 Ki (nM)Efficacy
2-AG5.05–80.33.13–75.3Full agonist
Anandamide39–89281–>1000Partial agonist
Δ9-THC5.05–80.33.13–75.3Partial agonist
CBD>10,000>10,000Antagonist

Properties

Product Name

1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate

IUPAC Name

1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3

InChI Key

RCRCTBLIHCHWDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.